molecular formula C22H29N3O3S2 B2789968 N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanesulfonamide CAS No. 2109137-48-4

N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanesulfonamide

Cat. No. B2789968
M. Wt: 447.61
InChI Key: UDSVTWUQTYEESQ-UHFFFAOYSA-N
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Description



  • The compound is a derivative with a complex structure containing a phenyl group, a thiazole ring, and a cyclopropane sulfonamide moiety.

  • It is designed to inhibit the Middle East respiratory syndrome coronavirus (MERS-CoV).





  • Synthesis Analysis



    • The synthesis method is not explicitly mentioned in the available information.





  • Molecular Structure Analysis



    • The molecular formula is C22H29N3O3S2 .

    • The compound contains a phenyl group, a thiazole ring, and a cyclopropane sulfonamide.





  • Chemical Reactions Analysis



    • Specific chemical reactions are not provided in the available data.





  • Physical And Chemical Properties Analysis



    • No specific physical or chemical properties are mentioned.




  • Safety And Hazards



    • Safety information is not available in the provided data.




  • Future Directions



    • Further research is required to fully understand the compound’s efficacy, safety, and potential for clinical use against MERS-CoV.




    Please note that additional information from relevant scientific papers would be necessary to provide a more detailed analysis. For specific safety and hazards information, consult reliable sources or experts in the field.


    properties

    IUPAC Name

    N-[1-phenyl-3-[3-(1,3-thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclopropanesulfonamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H29N3O3S2/c26-30(27,20-8-9-20)24-21(16-4-2-1-3-5-16)10-12-25-17-6-7-18(25)15-19(14-17)28-22-23-11-13-29-22/h1-5,11,13,17-21,24H,6-10,12,14-15H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UDSVTWUQTYEESQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC1S(=O)(=O)NC(CCN2C3CCC2CC(C3)OC4=NC=CS4)C5=CC=CC=C5
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H29N3O3S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    447.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanesulfonamide

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